Hydrogen-Bond Donor Capacity: Free Lactam N–H Versus N-Substituted Analogs
The target compound possesses one hydrogen-bond donor (HBD) contributed by the unsubstituted lactam N–H of the 5-oxopyrrolidin-3-yl ring. In contrast, the closest N-arylated analog, N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(4-methoxyphenyl)propanamide (CAS 896286-47-8), has zero HBDs because the pyrrolidinone nitrogen is substituted with a 4-ethoxyphenyl group . This difference is not incremental; it represents a binary on/off switch for a key pharmacophoric feature. In structure-based drug design, the presence of a single HBD can determine whether a compound engages a backbone carbonyl in the target binding site, fundamentally altering binding mode prediction and hit prioritization .
| Evidence Dimension | Hydrogen-Bond Donor Count |
|---|---|
| Target Compound Data | 1 HBD (lactam N–H) |
| Comparator Or Baseline | CAS 896286-47-8 (N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(4-methoxyphenyl)propanamide): 0 HBD |
| Quantified Difference | ΔHBD = 1 (binary presence/absence of a key pharmacophoric feature) |
| Conditions | Computed from 2D chemical structure; consistent with SMILES-derived property calculations across mcule and PubChem descriptors. |
Why This Matters
A binary difference in hydrogen-bond donor count alters the compound's eligibility for target engagement in binding pockets requiring an HBD interaction, directly impacting hit identification and lead optimization decisions in a procurement context.
